molecular formula C8H12ClNOS B2850984 Imino(methyl)(m-tolyl)-l6-sulfanone hydrochloride CAS No. 2219371-88-5

Imino(methyl)(m-tolyl)-l6-sulfanone hydrochloride

Cat. No.: B2850984
CAS No.: 2219371-88-5
M. Wt: 205.7
InChI Key: WKGWVALTVJVETP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imino(methyl)(m-tolyl)-l6-sulfanone hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of an imino group, a methyl group, and a m-tolyl group attached to a sulfur atom, forming a sulfanone structure. The hydrochloride form indicates that it is a salt, which can enhance its solubility and stability in aqueous solutions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Imino(methyl)(m-tolyl)-l6-sulfanone hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Imino Group: This can be achieved by reacting a primary amine with a suitable aldehyde or ketone under acidic or basic conditions.

    Introduction of the Methyl Group: Methylation can be performed using methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydroxide.

    Attachment of the m-Tolyl Group: This step involves the use of a Grignard reagent or a similar organometallic compound to introduce the m-tolyl group.

    Formation of the Sulfanone Structure: The final step involves the oxidation of the sulfur atom to form the sulfanone, which can be achieved using oxidizing agents such as hydrogen peroxide or sodium periodate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can ensure consistent product quality. Additionally, purification steps such as crystallization or chromatography may be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Imino(methyl)(m-tolyl)-l6-sulfanone hydrochloride can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the sulfanone structure can be further oxidized to form sulfoxides or sulfones.

    Reduction: The imino group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methyl and m-tolyl groups can participate in electrophilic or nucleophilic substitution reactions, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, sodium periodate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenating agents, nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Imino(methyl)(m-tolyl)-l6-sulfanone hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways involving sulfur-containing compounds.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Imino(methyl)(m-tolyl)-l6-sulfanone hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The imino group can form hydrogen bonds or coordinate with metal ions, while the sulfanone structure can participate in redox reactions. These interactions can affect various molecular targets and pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Imino(methyl)(m-tolyl)-l6-sulfanone hydrochloride can be compared with other similar compounds, such as:

    Imino(methyl)(p-tolyl)-l6-sulfanone hydrochloride: Similar structure but with a para-tolyl group instead of a meta-tolyl group, which can affect its reactivity and biological activity.

    Imino(ethyl)(m-tolyl)-l6-sulfanone hydrochloride: Contains an ethyl group instead of a methyl group, which can influence its physical and chemical properties.

    Imino(methyl)(m-tolyl)-l6-sulfoxide hydrochloride: An oxidized form of the sulfanone, which can have different reactivity and applications.

Properties

IUPAC Name

imino-methyl-(3-methylphenyl)-oxo-λ6-sulfane;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NOS.ClH/c1-7-4-3-5-8(6-7)11(2,9)10;/h3-6,9H,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKGWVALTVJVETP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=N)(=O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2219371-88-5
Record name 1-methyl-3-(S-methylsulfonimidoyl)benzene hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.